Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)-

Description

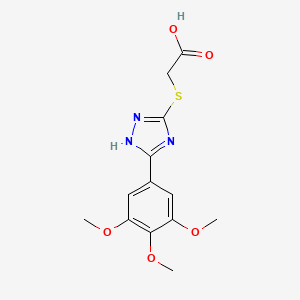

The compound Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring a thioether-linked acetic acid moiety and a 3,4,5-trimethoxyphenyl substituent. Its synthesis typically involves the reaction of 2-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile with dry hydrogen chloride in an alcoholic medium under controlled cooling (-5°C), followed by hydrolysis to yield the carboxylic acid derivative . The 3,4,5-trimethoxyphenyl group is critical for conferring enhanced lipophilicity and bioactivity, particularly in antimicrobial and anticancer contexts .

Properties

CAS No. |

77803-55-5 |

|---|---|

Molecular Formula |

C13H15N3O5S |

Molecular Weight |

325.34 g/mol |

IUPAC Name |

2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C13H15N3O5S/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-14-13(16-15-12)22-6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18)(H,14,15,16) |

InChI Key |

IJKVCIZBPFDIKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the triazole and thioacetic acid groups.

-

Preparation of 3,4,5-Trimethoxyphenylacetic Acid

Reagents: 3,4,5-trimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

Conditions: The reaction is carried out under reflux conditions to form the corresponding acetic acid derivative.

-

Formation of Triazole Ring

Reagents: Hydrazine hydrate, carbon disulfide, potassium hydroxide.

Conditions: The reaction mixture is heated to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in an aqueous medium.

Products: Oxidized derivatives of the trimethoxyphenyl group.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Conducted in anhydrous solvents.

Products: Reduced forms of the triazole ring.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Conditions: Varies depending on the substituent being introduced.

Products: Substituted derivatives of the original compound.

Scientific Research Applications

Acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- has a wide range of applications in scientific research:

-

Chemistry

- Used as a building block for the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

-

Biology

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Explored for its potential anti-cancer properties.

- Evaluated for its anti-inflammatory and anti-microbial activities.

-

Industry

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form coordination complexes with metal ions, affecting their biological availability and activity. The thioacetic acid moiety may participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Key Physicochemical Properties :

- 1H NMR : The aromatic protons of the 3,4,5-trimethoxyphenyl group appear as singlets at 6.83–6.84 ppm, distinct from other methoxyphenyl analogs (e.g., 4-methoxyphenyl derivatives show multiplet signals at 7.92–7.98 ppm). The methylene protons (SCH2CO2H) resonate at 4.01–4.7 ppm .

- Crystallinity : Derivatives of Compound A often exhibit stable crystalline structures, as demonstrated by Hirshfeld surface analysis and density functional theory (DFT) studies .

Comparison with Similar Compounds

Below is a detailed comparison of Compound A with structurally and functionally related 1,2,4-triazole derivatives.

Structural Analogs with Varying Methoxyphenyl Substituents

Key Observations :

- The number and position of methoxy groups significantly influence bioactivity. The 3,4,5-trimethoxy substitution in Compound A enhances membrane permeability and target binding compared to mono- or dimethoxy analogs .

- Antimicrobial Potency : Compound C (2,4-dimethoxy) exhibits superior antifungal activity over Compound A, likely due to optimized steric interactions with fungal enzymes .

Derivatives with Heterocyclic Modifications

Key Observations :

- Heterocyclic Additions : Compound E’s pyridine-triazole hybrid structure improves π-π stacking with DNA, enhancing anticancer activity compared to Compound A .

- Pharmacokinetics : The morpholine group in Compound G increases solubility and bioavailability, addressing a limitation of Compound A’s high lipophilicity .

Fluorinated and Halogenated Analogs

Key Observations :

- Electron-Withdrawing Groups : The nitro group in Compound I enhances antibacterial activity but increases toxicity (LD50: 120 mg/kg in mice) compared to Compound A .

- Fluorine Substitution : Compound H’s fluorophenyl group improves metabolic stability but reduces antifungal potency relative to Compound A .

Table 3. Comparative Efficacy of Selected Compounds

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| A | 8–16 (bacteria), 16–32 (fungi) | 15–20 | >500 |

| C | 2–4 (fungi) | N/A | 300 |

| E | N/A | 8–10 | 450 |

| I | 4–8 (bacteria) | N/A | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.